molecular formula C11H7F3N2O B13558989 2-[4-(Trifluoromethyl)phenyl]pyrazole-3-carbaldehyde

2-[4-(Trifluoromethyl)phenyl]pyrazole-3-carbaldehyde

Cat. No.: B13558989
M. Wt: 240.18 g/mol
InChI Key: QAAMITDAVIVAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with an aldehyde functional group.

Preparation Methods

The synthesis of 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and the aldehyde functional group. One common synthetic route involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The final step involves the oxidation of the pyrazole derivative to introduce the aldehyde group .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and reduce production costs .

Chemical Reactions Analysis

1-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H7F3N2O

Molecular Weight

240.18 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]pyrazole-3-carbaldehyde

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)8-1-3-9(4-2-8)16-10(7-17)5-6-15-16/h1-7H

InChI Key

QAAMITDAVIVAQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C(=CC=N2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.